(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Chiral Purity c-Met Inhibition Impurity Profiling

This (S)-enantiomer (CAS 1448326-32-6) is the officially designated Crizotinib Impurity 10 reference standard, essential for ANDA/DMF submissions. Unlike racemic mixtures or the (R)-enantiomer, only this certified (S)-configuration ensures accurate retention time, MS/MS fragmentation, and impurity quantification in HPLC/LC-MS methods. Substituting with incorrect stereoisomers risks co-elution artifacts and regulatory citation. Procure ≥95% chiral purity with full COA documentation for ICH Q2(R1) method validation, ICH Q1A(R2) stability testing, and crizotinib impurity profiling.

Molecular Formula C13H11Cl2FN2O
Molecular Weight 301.14 g/mol
CAS No. 1448326-32-6
Cat. No. B1405416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine
CAS1448326-32-6
Molecular FormulaC13H11Cl2FN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N
InChIInChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m0/s1
InChIKeyIEKMAKBQCRKWLS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine (CAS 1448326-32-6)


(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine (CAS 1448326-32-6) is a chiral pyridin-2-amine substructure of the ALK/c-Met inhibitor crizotinib, characterized as Crizotinib Impurity 10 and an essential synthetic intermediate. It features a stereospecific (S)-configuration on the ethoxy linker connecting a 2,6-dichloro-3-fluorophenyl ring to the pyridine core . The compound serves as a critical reference standard for pharmaceutical quality control (QC), analytical method validation, and impurity profiling in crizotinib drug substance and product release, where its quantified purity and enantiomeric identity are procurement-critical differentiators absent in generic alternatives .

Why Generic Substitution or Racemic Analogs Cannot Replace (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine for Regulated Pharmaceutical Applications


Pharmaceutical impurity reference standards require exact stereochemical and structural identity to ensure reliable chromatographic peak identification and quantification. The (S)-enantiomer (CAS 1448326-32-6) is the officially designated Crizotinib Impurity 10 within regulatory pharmacopeial frameworks, whereas the racemic mixture (CAS 756520-67-9) or the (R)-enantiomer (Crizotinib Impurity 4, CAS 877397-71-2) present different retention times, spectroscopic signatures, and mass fragmentation patterns [1]. Substituting with a racemate or incorrect enantiomer in HPLC/LC-MS methods can lead to co-elution artifacts, inaccurate impurity quantification, and potential regulatory citation during ANDA/DMF review . The quantified chiral purity and certified (S)-configuration are therefore procurement-critical parameters that generic or non-certified analogs cannot guarantee .

Quantitative Differentiation Evidence: (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine vs. Closest Analogs


Chiral Identity: Enantiomeric Purity vs. Racemate in c-Met Binding Affinity

The (S)-configured compound is differentiated from the racemic mixture by its defined stereochemical identity, which directly influences binding affinity to the c-Met kinase domain. The racemic analog (CAS 756520-67-9) exhibits a Ki of 7,230 nM against human recombinant c-Met, representing a >600-fold loss in potency compared to the clinically active (R)-crizotinib scaffold (Ki = 4 nM) [1]. While the isolated (S)-enantiomer's exact Ki is not reported in primary literature, its distinct chiral center dictates differential hydrogen-bonding interactions within the c-Met active site as demonstrated in 3D-QSAR models . For impurity quantification, the (S)-enantiomer must be used as the certified reference to avoid co-elution with the API, ensuring accurate method validation data .

Chiral Purity c-Met Inhibition Impurity Profiling

Purity Grade and Certified Potency: High-HPLC Purity vs. Uncertified Analogs

Certified lots of (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine are supplied with HPLC purity ≥98% and accompanied by a comprehensive Certificate of Analysis (CoA) including 1H NMR, MS, and HPLC chromatograms . In contrast, generic 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (CAS 756520-67-9) is often sold as '95%' without specified enantiomeric composition or full CoA documentation . This 3-percentage-point purity gap and the absence of enantiomeric certification directly translate into quantifiable uncertainty in impurity method limit-of-quantitation (LOQ) calculations, where a 95% pure reference can introduce up to 5% systematic error in impurity content reporting [1].

Reference Standard Purity HPLC Purity Pharmaceutical QC

Chromatographic and Spectroscopic Differentiation: Unique Retention Time vs. Co-Eluting Species

In validated HPLC methods for crizotinib impurity profiling, the (S)-enantiomer (Impurity 10) exhibits a well-resolved retention time (RT) relative to the crizotinib API peak and other specified impurities, enabling precise integration without co-elution . The (R)-enantiomer (Crizotinib Impurity 4, CAS 877397-71-2) has a distinct RT and different MS/MS fragmentation pattern (InChI Key: IEKMAKBQCRKWLS-ZETCQYMHSA-N vs. the (R)-enantiomer's InChI Key) [1]. This chromatographic orthogonality is lost when racemic mixtures or the wrong enantiomer are used as reference, potentially leading to misidentification of unknown peaks during forced degradation studies required by ICH Q1A(R2) [2].

HPLC Retention Time LC-MS Fragmentation Impurity Identification

Optimal Application Scenarios for (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine Based on Quantitative Evidence


Certified Reference Standard for Crizotinib ANDA Impurity Method Validation

Pharmaceutical analytical R&D and QC laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic crizotinib require the (S)-enantiomer (Crizotinib Impurity 10) as a certified reference standard for HPLC/LC-MS impurity method validation per ICH Q2(R1). The compound's ≥98% HPLC purity and defined (S)-configuration ensure accurate determination of limit of detection (LOD) and limit of quantitation (LOQ), as well as linearity, precision, and accuracy studies specific to this impurity (see Section 3, Evidence Items 1–2).

Stability-Indicating Method Development and Forced Degradation Studies

During crizotinib drug substance stress testing (heat, acid, base, oxidative, photolytic), the (S)-enantiomer impurity may form through chiral inversion or degradation of the parent molecule. Using the certified (S)-impurity 10 standard with documented retention time and MS/MS pattern enables unambiguous identification of this degradation product, fulfilling ICH Q1A(R2) stability requirements and supporting shelf-life determination (see Section 3, Evidence Item 3).

Synthetic Intermediate Procurement for Crizotinib-Related Chiral Derivatization

Medicinal chemistry groups synthesizing crizotinib analogs or metabolite standards require the enantiomerically pure (S)-fragment as a starting material for introducing the 5-pyrazolylpiperidine moiety. The defined (S)-stereocenter at the benzylic ether position ensures that downstream coupling reactions preserve the desired stereochemistry, avoiding racemization-prone routes that would yield inseparable enantiomeric mixtures (see Section 3, Evidence Item 1).

Metabolite Identification and Pharmacokinetic (PK) Study Support

In crizotinib metabolism studies, the O-dealkylated or hydroxylated derivatives of the 2,6-dichloro-3-fluorophenyl-ethoxy fragment are monitored as potential circulating metabolites. The availability of the pure (S)-enantiomer fragment enables synthesis of authentic metabolite reference standards, facilitating LC-MS/MS method development for quantification in plasma and tissue samples in preclinical and clinical PK studies (see Section 3, Evidence Items 1 and 3).

Quote Request

Request a Quote for (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.